

Spectroscopic Characterization of 9-Isopropyl-9H-carbazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 9-Isopropyl-9H-carbazole

Cat. No.: B074937

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **9-Isopropyl-9H-carbazole** (CAS No. 1484-09-9), a key intermediate in organic synthesis and materials science.^{[1][2]} This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Introduction

9-Isopropyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic compound with significant applications in the development of organic light-emitting diodes (OLEDs), pharmaceuticals, and polymers. The introduction of an isopropyl group at the 9-position of the carbazole nitrogen modulates its electronic and physical properties. Accurate and thorough spectroscopic characterization is paramount to confirm the identity, purity, and structure of this compound in any research or development setting. This guide delves into the causality behind the experimental choices and provides a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. For **9-Isopropyl-9H-carbazole**, both ^1H and ^{13}C NMR are essential for unambiguous structure confirmation.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-resolution NMR spectra for a small organic molecule like **9-Isopropyl-9H-carbazole** is outlined below. The choice of a deuterated solvent with good solubility for the analyte and minimal interference in the spectral regions of interest is critical. Chloroform-d (CDCl_3) is a common and suitable choice.

Sample Preparation:

- Accurately weigh approximately 5-10 mg of **9-Isopropyl-9H-carbazole**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a clean, dry NMR tube.
- Ensure the solution is homogeneous. A brief vortex or sonication can be applied if necessary.

Instrument Parameters (Typical):

- Spectrometer: 300 MHz or higher field strength for better resolution.
- Nuclei: ^1H and ^{13}C .
- Solvent: CDCl_3 .
- Temperature: Room temperature (e.g., 298 K).
- ^1H NMR:
 - Pulse Program: Standard single pulse (zg30).
 - Number of Scans: 16-32 (sufficient for good signal-to-noise).
 - Relaxation Delay: 1-2 seconds.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled (e.g., zgpg30).
 - Number of Scans: 1024 or more, as ^{13}C has a low natural abundance.[\[3\]](#)[\[4\]](#)
 - Relaxation Delay: 2-5 seconds.

Caption: Workflow for NMR data acquisition and processing.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
8.16	d	2H	H-4, H-5
7.57	d	2H	H-1, H-8
7.4-7.5 (approx.)	t	2H	H-2, H-7
7.2-7.3 (approx.)	t	2H	H-3, H-6
4.8-5.0 (approx.)	sept	1H	CH (isopropyl)
1.67	d	6H	CH ₃ (isopropyl)

Data is synthesized from representative spectra of N-substituted carbazoles and may show slight variations based on experimental conditions.[\[5\]](#)

Interpretation:

- The aromatic region (7.0-8.2 ppm) shows four distinct signals, consistent with the four different types of aromatic protons in the symmetric carbazole ring system. The downfield doublet at 8.16 ppm is assigned to the protons at positions 4 and 5, which are deshielded by the ring current and the nitrogen atom.
- The upfield signals in the aromatic region are assigned to the remaining ring protons. The splitting patterns (doublets and triplets) arise from coupling with adjacent protons.
- A septet in the range of 4.8-5.0 ppm is characteristic of a methine proton (CH) coupled to six equivalent protons, confirming the presence of the isopropyl group.
- The doublet at 1.67 ppm integrates to six protons and is characteristic of the two equivalent methyl groups of the isopropyl moiety, which are split by the adjacent methine proton.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum indicates the number of chemically non-equivalent carbon atoms.

Chemical Shift (δ, ppm)	Assignment
139.5	C-4a, C-4b
125.4	C-2, C-7
123.3	C-4, C-5
120.4	C-3, C-6
118.6	C-1, C-8
110.0	C-9a, C-8a
46.7	CH (isopropyl)
20.8	CH ₃ (isopropyl)

Data is based on reported values for N-isopropylcarbazole and may vary slightly.^[5]

Interpretation:

- The spectrum shows eight distinct signals, corresponding to the eight different types of carbon atoms in the molecule.
- Six signals appear in the aromatic region (110-140 ppm), which is characteristic of the carbazole ring system. The quaternary carbons (C-4a, C-4b, C-9a, C-8a) are typically observed in this region.^{[3][6]}
- The signal at 46.7 ppm is assigned to the methine carbon of the isopropyl group.
- The upfield signal at 20.8 ppm corresponds to the two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

Sample Preparation:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small amount of the solid **9-Isopropyl-9H-carbazole** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrument Parameters (Typical):

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer.
- Accessory: ATR accessory with a diamond or germanium crystal.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Caption: Workflow for FT-IR data acquisition using an ATR accessory.

Predicted IR Absorption Data

While a specific experimental spectrum for **9-Isopropyl-9H-carbazole** is not readily available, the expected characteristic absorption bands can be predicted based on the known absorptions of carbazoles and N-substituted aromatic compounds.^{[7][8][9]}

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H stretch	Aromatic
2970-2950	C-H stretch (asymmetric)	Alkyl (CH ₃)
2870-2850	C-H stretch (symmetric)	Alkyl (CH ₃)
1600-1450	C=C stretch	Aromatic ring
1450-1370	C-H bend	Alkyl (CH ₃ , CH)
1330-1250	C-N stretch	Aromatic amine
750-720	C-H out-of-plane bend	Ortho-disubstituted

Interpretation:

- **Aromatic C-H Stretch:** The presence of sharp absorption bands just above 3000 cm⁻¹ confirms the aromatic C-H bonds of the carbazole ring.^[9]
- **Aliphatic C-H Stretch:** Strong bands below 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the isopropyl group.
- **Aromatic C=C Stretch:** A series of bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic carbazole core.
- **C-N Stretch:** A distinct band in the 1330-1250 cm⁻¹ region is expected for the stretching of the C-N bond connecting the isopropyl group to the carbazole nitrogen.
- **C-H Bending:** The strong absorption in the 750-720 cm⁻¹ range is a key indicator of the ortho-disubstitution pattern on the benzene rings of the carbazole moiety, corresponding to the out-of-plane bending of four adjacent hydrogen atoms.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS Data Acquisition

Electron Ionization (EI) is a common ionization technique for relatively small, thermally stable organic molecules.

Sample Introduction:

- Direct Infusion: The sample, dissolved in a volatile solvent like methanol or acetonitrile, is infused directly into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is first separated on a GC column and then introduced into the mass spectrometer. This is also useful for assessing purity.

Instrument Parameters (Typical):

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Mass Range: m/z 50-500.

Caption: Workflow for GC-MS data acquisition.

Mass Spectrometry Data

The mass spectrum of **9-Isopropyl-9H-carbazole** is expected to show a prominent molecular ion peak and characteristic fragment ions.

m/z (relative intensity, %)	Assignment
209 (100)	$[M]^+$ (Molecular Ion)
194 (36)	$[M - CH_3]^+$
167 (base peak in some cases)	$[M - C_3H_6]^+$ (Carbazole radical cation)

Data based on reported values for N-isopropylcarbazole.[\[5\]](#)[\[10\]](#)

Interpretation:

- **Molecular Ion Peak:** The presence of a strong peak at m/z 209 confirms the molecular weight of **9-Isopropyl-9H-carbazole** ($C_{15}H_{15}N$), which is 209.29 g/mol .[1][11] This is the most critical piece of information from the mass spectrum.
- **[M - CH₃]⁺ Fragment:** A significant peak at m/z 194 corresponds to the loss of a methyl radical ($\bullet CH_3$) from the isopropyl group, a common fragmentation pathway for alkyl-substituted compounds. This results in a stable secondary carbocation.
- **Carbazole Fragment:** A peak at m/z 167 is often observed and corresponds to the loss of propene (C_3H_6) via a McLafferty-type rearrangement or direct cleavage, resulting in the stable carbazole radical cation.[12]

Conclusion

The combined application of NMR spectroscopy, IR spectroscopy, and Mass Spectrometry provides a robust and self-validating framework for the structural confirmation of **9-Isopropyl-9H-carbazole**. ¹H and ¹³C NMR data elucidate the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into the molecule's fragmentation. This comprehensive spectroscopic dataset is indispensable for ensuring the identity and purity of **9-Isopropyl-9H-carbazole** in any scientific or industrial application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 9H-Carbazole, 9-(1-methylethyl)- | C₁₅H₁₅N | CID 73873 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. 13Carbon NMR [chem.ch.huji.ac.il]

- 4. youtube.com [youtube.com]
- 5. rsc.org [rsc.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. 9H-Carbazole, 9-(1-methylethyl)- [webbook.nist.gov]
- 11. GSRS [gsrs.ncats.nih.gov]
- 12. Carbazole [webbook.nist.gov]
- To cite this document: BenchChem. [Spectroscopic Characterization of 9-Isopropyl-9H-carbazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b074937#spectroscopic-data-for-9-isopropyl-9h-carbazole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com